![molecular formula C16H21N5O2S B3017360 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1208810-43-8](/img/structure/B3017360.png)
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. This compound is likely to be solid at room temperature due to the presence of multiple aromatic rings. Its solubility in different solvents would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research involving the synthesis of compounds with similar structures has shown promising antimicrobial properties. For instance, studies on derivatives of piperidin-4-yl methanone oxime have demonstrated good antimicrobial activity against a variety of bacterial and fungal strains (L. Mallesha & K. Mohana, 2014). This suggests that compounds with similar core structures may also possess antimicrobial properties, making them potential candidates for the development of new antibacterial and antifungal agents.
Antitubercular Activities
Compounds with cyclopropyl and piperidine units have been evaluated for their antitubercular activities. For example, a study on cyclopropyl methanols reported significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations as low as 0.78 μg/mL (S. S. Bisht et al., 2010). These findings indicate the potential of structurally similar compounds in treating tuberculosis, highlighting the importance of structural motifs like cyclopropyl and piperidine in medicinal chemistry.
Structural and Theoretical Studies
The structural and electronic properties of related compounds have been the subject of detailed investigations. For instance, the thermal, optical, and structural characteristics of a compound containing a piperidin-4-yl group were analyzed, providing insights into its stability and electronic properties (C. S. Karthik et al., 2021). Such studies are crucial for understanding how these compounds interact at the molecular level, which is essential for designing drugs with desired biological activities.
Anticancer and Antimicrobial Agents
Research into the synthesis and biological evaluation of compounds featuring oxadiazole, thiadiazole, and piperidine units has revealed their potential as anticancer and antimicrobial agents. For example, the synthesis and molecular docking study of oxazole clubbed pyridyl-pyrazolines showed promising results against cancer cell lines and pathogenic strains, suggesting the utility of these structural frameworks in developing new therapeutics (Kanubhai D. Katariya et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been found to exhibit a broad range of biological activities . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets to exert their effects . The interaction usually involves the formation of a complex between the compound and its target, which can lead to changes in the target’s function .
Biochemical Pathways
It is known that 1,3,4-oxadiazoles can affect various biochemical pathways depending on their targets . The downstream effects of these interactions can include changes in cellular processes and functions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It is known that 1,3,4-oxadiazoles can have various effects at the molecular and cellular levels depending on their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-2-3-12-13(24-20-17-12)16(22)21-8-6-11(7-9-21)15-19-18-14(23-15)10-4-5-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWLDSXICLPXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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